2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
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Overview
Description
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a triazolopyrimidine core and a thiolane ring, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation.
Introduction of the Sulfanyl Group: The triazolopyrimidine core is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Thiolane Ring: The final step involves the cyclization of the intermediate compound with a suitable reagent to form the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, triethylamine as a base
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazolopyrimidine derivatives
Substitution: Substituted triazolopyrimidine derivatives
Scientific Research Applications
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: The unique structure of the compound makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The triazolopyrimidine core can act as an inhibitor of various enzymes, such as kinases and proteases, by binding to their active sites and blocking their activity . The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-[(2-fluorophenyl)methylideneamino]acetamide
- 2-hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine
- 2-benzylidenehydrazinocarbonyl-5,7-dimethyl-1,2,4-triazolo[5,1-a]pyrimidine
Uniqueness
The uniqueness of 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide lies in its combination of a triazolopyrimidine core with a thiolane ring. This structural feature imparts unique biological activities and makes it a versatile compound for various applications in medicinal chemistry, biological research, and material science .
Properties
Molecular Formula |
C15H21N5O3S2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide |
InChI |
InChI=1S/C15H21N5O3S2/c1-4-19(12-5-6-25(22,23)9-12)13(21)8-24-15-17-14-16-10(2)7-11(3)20(14)18-15/h7,12H,4-6,8-9H2,1-3H3 |
InChI Key |
GNHAAOVZKNNSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CSC2=NN3C(=CC(=NC3=N2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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